

# Application Note: *cis*-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> Catalyzed Hydrosilylation of Alkenes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
|                | <i>cis</i> -                                |
| Compound Name: | Dichlorobis(triphenylphosphine)platinum(II) |
| Cat. No.:      | B1144234                                    |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. This reaction is instrumental in the synthesis of a wide array of organosilane compounds, which are pivotal as synthetic intermediates and in the production of silicone polymers. Platinum-based catalysts are particularly effective for this transformation. Among them, ***cis*-dichlorobis(triphenylphosphine)platinum(II)** (*cis*-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>) is a commercially available and versatile catalyst for the hydrosilylation of alkenes, offering a reliable method for the formation of carbon-silicon bonds. This application note provides a detailed protocol for the *cis*-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> catalyzed hydrosilylation of alkenes and summarizes relevant quantitative data.

The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism<sup>[1][2]</sup>. This catalytic cycle involves the oxidative addition of the hydrosilane to the platinum center, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the platinum-hydride bond and reductive elimination of the alkylsilane product regenerates the active catalyst.

## Quantitative Data Summary

The following table summarizes representative data for the platinum-catalyzed hydrosilylation of various alkenes with different silanes. While specific data for cis-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> is limited in readily available literature, the presented data utilizes other common platinum catalysts and serves as a valuable reference for expected outcomes.

| Alkene             | Silane          | Catalyst       | Catalyst Loading<br>(mol%) | Solvent | Temperature<br>(°C) | Time<br>(h) | Yield<br>(%) | Reference |
|--------------------|-----------------|----------------|----------------------------|---------|---------------------|-------------|--------------|-----------|
| 1-Octene           | Triethoxysilane | SiliaCat Pt(0) | 0.1                        | None    | 75                  | 0.5         | >99          | [3]       |
| 1-Octene           | Triethoxysilane | SiliaCat Pt(0) | 0.025                      | None    | 75                  | 1           | >99          | [3]       |
| Styrene            | Triethoxysilane | SiliaCat Pt(0) | 0.025                      | None    | 75                  | 1           | 95           | [3]       |
| Allyl Benzyl Ether | Triethoxysilane | SiliaCat Pt(0) | 0.025                      | None    | 75                  | 1           | 98           | [3]       |
| 1-Dodecene         | Triethoxysilane | SiliaCat Pt(0) | 0.025                      | None    | 75                  | 1           | >99          | [3]       |

## Experimental Protocol

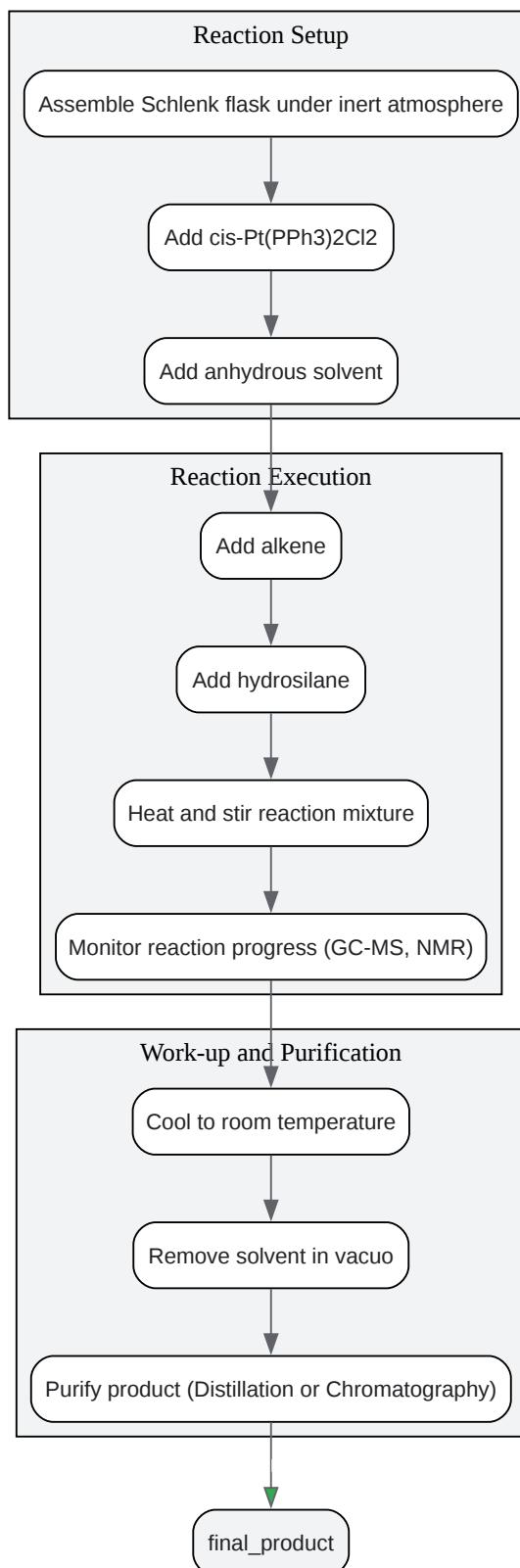
This protocol describes a general procedure for the cis-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> catalyzed hydrosilylation of a terminal alkene with a hydrosilane.

Materials:

- **cis-Dichlorobis(triphenylphosphine)platinum(II)** (cis-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>)
- Alkene (e.g., 1-octene)

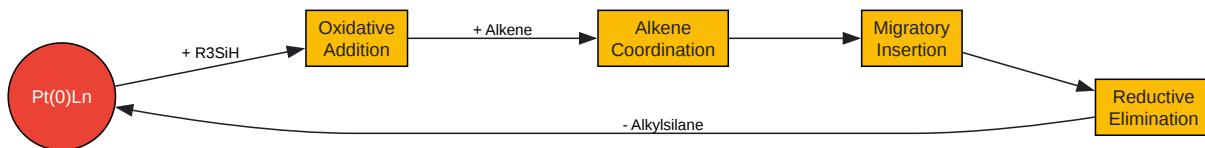
- Hydrosilane (e.g., triethylsilane)
- Anhydrous toluene (or other suitable aromatic solvent)
- Inert gas (Nitrogen or Argon)
- Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating plate

**Procedure:**


- Reaction Setup:
  - Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
  - To the flask, add  $\text{cis-Pt}(\text{PPh}_3)_2\text{Cl}_2$  (typically  $10^{-3}$  to  $10^{-5}$  mol equivalent relative to the alkene).
  - Add anhydrous toluene (approximately 1-2 mL per mmol of alkene).
- Addition of Reactants:
  - Add the alkene (1.0 equivalent) to the reaction flask via syringe.
  - Begin stirring the mixture.
  - Slowly add the hydrosilane (1.0-1.2 equivalents) to the reaction mixture dropwise via syringe. An exothermic reaction may be observed.
- Reaction Conditions:
  - Heat the reaction mixture to the desired temperature (typically between room temperature and 80°C) and maintain for the required time (can range from a few hours to overnight).
  - Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or  $^1\text{H}$  NMR) by taking aliquots from the reaction mixture.

- Work-up and Purification:
  - Once the reaction is complete, cool the mixture to room temperature.
  - Remove the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).

#### Safety Precautions:


- Hydrosilanes can be flammable and may react with moisture to release hydrogen gas. Handle them in a well-ventilated fume hood.
- Platinum compounds can be toxic. Avoid inhalation and skin contact.
- Always perform reactions under an inert atmosphere to prevent side reactions and ensure catalyst stability.

## Diagrams



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the cis-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> catalyzed hydrosilylation of alkenes.



[Click to download full resolution via product page](#)

Caption: Simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. qualitas1998.net [qualitas1998.net]
- To cite this document: BenchChem. [Application Note: cis-Pt(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> Catalyzed Hydrosilylation of Alkenes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1144234#cis-pt-pph3-2cl2-catalyzed-hydrosilylation-of-alkenes-protocol\]](https://www.benchchem.com/product/b1144234#cis-pt-pph3-2cl2-catalyzed-hydrosilylation-of-alkenes-protocol)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)